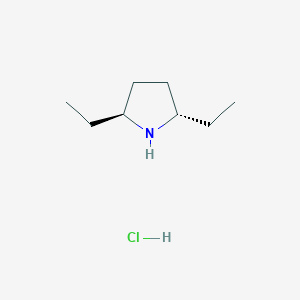
(2S,5S)-2,5-Diethylpyrrolidinium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,5S)-2,5-Diethylpyrrolidinium chloride, also known as (2S,5S)-DEP, is an organic salt that has been used in a variety of scientific applications. It is an important reagent in organic synthesis and has been used in the synthesis of many different compounds. It is a chiral molecule, meaning that it has two enantiomers, (2S,5S)-DEP and (2R,5R)-DEP. The two enantiomers of (2S,5S)-DEP have different chemical and physical properties, making them useful for a variety of applications.
Applications De Recherche Scientifique
(2S,5S)-DEP has been used in a variety of scientific research applications. It has been used in the synthesis of novel compounds, such as chiral drugs and natural products. It has been used in the preparation of chiral catalysts, which are used in asymmetric synthesis. It has also been used in the synthesis of polymers and other materials.
Mécanisme D'action
The mechanism of action of (2S,5S)-DEP is not well understood. However, it is believed that the molecule acts as a chiral catalyst, which can be used to induce the formation of a new carbon-carbon bond. This bond can then be used to form the desired product. The molecule can also act as an enzyme inhibitor, which can be used to prevent the formation of unwanted compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2S,5S)-DEP are not well understood. It is believed that the molecule has no direct effects on the human body, but it can be used in the synthesis of compounds that can have an effect on the body. For example, (2S,5S)-DEP can be used in the synthesis of chiral drugs, which can have an effect on the body.
Avantages Et Limitations Des Expériences En Laboratoire
(2S,5S)-DEP has several advantages for use in lab experiments. It is a relatively inexpensive reagent, and it is easy to use. The molecule is also chiral, which makes it useful for asymmetric synthesis. However, there are some limitations to using (2S,5S)-DEP in lab experiments. The molecule can be toxic if not handled properly, and it is not very soluble in water.
Orientations Futures
There are several potential future directions for (2S,5S)-DEP. One potential direction is the development of new synthesis methods. Currently, the most commonly used method is the Wittig reaction, but there are other methods that could be explored. Another potential direction is the development of new applications for (2S,5S)-DEP. This could include the use of the molecule in the synthesis of novel compounds, such as chiral drugs or natural products. Finally, further research could be done to better understand the biochemical and physiological effects of (2S,5S)-DEP.
Méthodes De Synthèse
(2S,5S)-DEP can be synthesized using a variety of methods. The most commonly used method is the Wittig reaction, which involves the reaction of a phosphonium salt with an aldehyde or ketone. The reaction of a phosphonium salt with an aldehyde or ketone results in the formation of a new carbon-carbon bond, which can then be used to form the desired product. Other methods of synthesis include the use of Grignard reagents, the use of organolithium reagents, and the use of organosulfur reagents.
Propriétés
IUPAC Name |
(2S,5S)-2,5-diethylpyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-3-7-5-6-8(4-2)9-7;/h7-9H,3-6H2,1-2H3;1H/t7-,8-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJXFXPDCAJUCN-WSZWBAFRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(N1)CC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CC[C@@H](N1)CC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,5S)-2,5-diethylpyrrolidine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-[2-Bromo-3-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6298279.png)



![7-Isopropoxy-1H-pyrrolo[2,3-c]pyridine, 99,5%](/img/structure/B6298304.png)